molecular formula C12H15NO3 B13505267 Tert-butyl 4-carbamoylbenzoate

Tert-butyl 4-carbamoylbenzoate

Cat. No.: B13505267
M. Wt: 221.25 g/mol
InChI Key: CYQFJLUPQMMIEN-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamoylbenzoate is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is particularly valuable in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-carbamoylbenzoate can be synthesized through the reaction of 4-carbamoylbenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically occurs under mild conditions and yields the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, amines, and various substituted esters .

Scientific Research Applications

Tert-butyl 4-carbamoylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 4-carbamoylbenzoate exerts its effects involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthetic processes. The compound can be removed under mild acidic or basic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-carbamoylbenzoate is unique due to its stability and ease of removal under mild conditions, making it highly suitable for use in complex synthetic processes. Its ability to protect amine groups without interfering with other functional groups in the molecule is a significant advantage .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

tert-butyl 4-carbamoylbenzoate

InChI

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H2,13,14)

InChI Key

CYQFJLUPQMMIEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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